molecular formula C13H14N2O2S B4779500 methyl (5-ethyl-4-phenyl-1,3-thiazol-2-yl)carbamate

methyl (5-ethyl-4-phenyl-1,3-thiazol-2-yl)carbamate

Cat. No. B4779500
M. Wt: 262.33 g/mol
InChI Key: ZTKCVQFNXYVZEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (5-ethyl-4-phenyl-1,3-thiazol-2-yl)carbamate, also known as METC, is a synthetic compound that has been widely used in scientific research. It belongs to the class of thiazole carbamates and has been studied for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of methyl (5-ethyl-4-phenyl-1,3-thiazol-2-yl)carbamate is not fully understood. However, it is believed to act by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, methyl (5-ethyl-4-phenyl-1,3-thiazol-2-yl)carbamate may increase the levels of acetylcholine in the brain, leading to its therapeutic effects.
Biochemical and Physiological Effects:
methyl (5-ethyl-4-phenyl-1,3-thiazol-2-yl)carbamate has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to increase the levels of antioxidants, such as glutathione peroxidase and superoxide dismutase. In addition, it has been shown to increase the levels of neurotransmitters, such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl (5-ethyl-4-phenyl-1,3-thiazol-2-yl)carbamate in lab experiments is its low toxicity. It has been shown to have a relatively low toxicity profile, making it a safe compound to use in research. However, one of the limitations of using methyl (5-ethyl-4-phenyl-1,3-thiazol-2-yl)carbamate is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are a number of potential future directions for research on methyl (5-ethyl-4-phenyl-1,3-thiazol-2-yl)carbamate. One area of interest is its potential use as an anticonvulsant. It has been shown to possess anticonvulsant properties in animal models, and further research is needed to explore its potential use in humans. Another area of interest is its potential use as an anti-inflammatory agent. It has been shown to decrease the levels of pro-inflammatory cytokines, and further research is needed to explore its potential use in inflammatory diseases. Finally, its potential use as a pesticide and insecticide also warrants further investigation.

Scientific Research Applications

Methyl (5-ethyl-4-phenyl-1,3-thiazol-2-yl)carbamate has been extensively studied for its potential applications in the field of pharmacology. It has been shown to possess anticonvulsant, antitumor, and anti-inflammatory properties. In addition, it has been studied for its potential use as a pesticide and insecticide.

properties

IUPAC Name

methyl N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-3-10-11(9-7-5-4-6-8-9)14-12(18-10)15-13(16)17-2/h4-8H,3H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTKCVQFNXYVZEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(S1)NC(=O)OC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (5-ethyl-4-phenyl-1,3-thiazol-2-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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